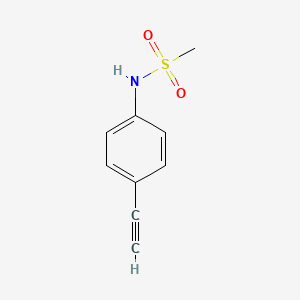

N-(4-ethynylphenyl)methanesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-ethynylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-3-8-4-6-9(7-5-8)10-13(2,11)12/h1,4-7,10H,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHWGULVMAZIMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401287932 | |

| Record name | N-(4-Ethynylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111448-81-8 | |

| Record name | N-(4-Ethynylphenyl)methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111448-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Ethynylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within the Landscape of Sulfonamide Derivatives

The sulfonamide functional group (-SO₂NHR) is a cornerstone in medicinal chemistry and materials science. Compounds bearing this moiety, known as sulfonamides, have a storied history, beginning with their discovery as the first class of effective antibacterial agents. ajchem-b.com Beyond their antimicrobial properties, sulfonamide derivatives have been developed to exhibit a wide spectrum of biological activities, including antiviral, antidiabetic, and anticancer properties. ajchem-b.comresearchgate.net Their therapeutic efficacy often stems from their ability to mimic the transition state of enzymatic reactions or to bind effectively to protein targets through hydrogen bonding and other electrostatic interactions. nih.govresearchgate.net

In addition to their medicinal applications, sulfonamides are integral to the development of various functional materials. Their unique electronic and structural properties have been harnessed in the creation of polymers, sensors, and fluorescent probes. The inclusion of the sulfonamide group can impart desirable characteristics such as thermal stability, specific binding affinities, and photo-physical properties.

N-(4-ethynylphenyl)methanesulfonamide is a prime example of a modern sulfonamide derivative designed for further chemical elaboration. The methanesulfonamide (B31651) portion provides the core properties associated with this class of compounds, while the strategically placed ethynylphenyl group serves as a reactive handle for the construction of more complex molecular architectures.

Significance of the Ethynyl Functionality in Contemporary Organic Synthesis and Chemical Biology

The terminal ethynyl (B1212043) group (-C≡CH) is a highly versatile and valuable functional group in modern organic chemistry and chemical biology. Its presence in N-(4-ethynylphenyl)methanesulfonamide is a key feature that underpins the compound's utility in research.

The linear and rigid nature of the ethynyl group makes it an excellent linker or spacer in the design of molecules with specific spatial arrangements. sci-hub.se This rigidity is crucial in fields such as drug design and materials science, where precise control over molecular geometry is essential for function. Furthermore, the ethynyl group can act as a bioisostere for other chemical groups, such as phenyl rings or halogens, allowing for the fine-tuning of a molecule's pharmacological properties. sci-hub.se

From a synthetic standpoint, the terminal alkyne is a gateway to a multitude of chemical transformations. One of the most prominent of these is the Sonogashira cross-coupling reaction, which facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgsynarchive.com This reaction is widely used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Moreover, the ethynyl group is a key participant in "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, where an alkyne and an azide (B81097) react to form a stable triazole ring. sci-hub.se This reaction has found widespread application in chemical biology for tasks such as bioconjugation, labeling of biomolecules, and activity-based protein profiling. sci-hub.se The ethynyl group in this compound is thus a "clickable" handle, enabling its covalent attachment to a wide range of other molecules. nih.gov

Positioning N 4 Ethynylphenyl Methanesulfonamide As a Core Research Subject

Synthesis of the Core this compound Structure

The construction of the core this compound molecule is typically achieved through a sequential process. This process first involves the introduction of the reactive ethynyl group onto a functionalized aniline (B41778) precursor, followed by the installation of the methanesulfonamide (B31651) group.

The most prevalent and efficient method for introducing a terminal alkyne onto an aryl ring is the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium-copper system. wikipedia.orgresearchgate.net

For the synthesis of the key intermediate, 4-ethynylaniline (B84093), a common precursor is a 4-haloaniline, such as 4-iodoaniline (B139537) or 4-bromoaniline. The general scheme involves coupling this haloaniline with a protected or terminal alkyne. A frequently used alkyne source is trimethylsilylacetylene (B32187) (TMSA), which serves to protect the terminal alkyne during the reaction. The trimethylsilyl (B98337) group is subsequently removed under basic conditions to yield the free terminal alkyne.

The reaction can be summarized as follows:

Sonogashira Coupling: A 4-haloaniline is reacted with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a mild amine base (e.g., triethylamine (B128534) or diisopropylamine) in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). libretexts.orgorganic-chemistry.org

Deprotection: The resulting N-(4-((trimethylsilyl)ethynyl)phenyl)amine is then treated with a base, such as potassium carbonate or sodium hydroxide, in a solvent like methanol (B129727) to cleave the silyl (B83357) group, affording 4-ethynylaniline. wikipedia.org

An alternative, though less common, approach for smaller-scale syntheses might involve direct coupling with acetylene (B1199291) gas, but this requires specialized equipment to handle the flammable gas safely. nih.gov

Once the precursor 4-ethynylaniline is obtained, the methanesulfonamide group is introduced via a nucleophilic substitution reaction. nbinno.com The amino group (-NH₂) of 4-ethynylaniline acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride (CH₃SO₂Cl). wikipedia.org

This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. mdpi.com The reaction is generally performed in an aprotic solvent like dichloromethane (B109758) (DCM), chloroform, or pyridine itself. The final product, this compound, can then be isolated and purified. researchgate.net

The general reaction is as follows:

4-ethynylaniline is dissolved in a suitable solvent (e.g., pyridine or DCM).

Methanesulfonyl chloride is added, often portion-wise or as a solution, while cooling the reaction mixture in an ice bath to control the exothermic reaction.

A base (if not using pyridine as the solvent) is included to scavenge the HCl formed. mdpi.com

After the reaction is complete, the product is typically isolated by aqueous workup to remove the base hydrochloride salt and any excess reagents, followed by purification. researchgate.net

Optimizing the reaction conditions for both the Sonogashira coupling and the sulfonylation step is crucial for achieving high yields and purity, particularly for larger-scale synthesis.

For the Sonogashira Coupling:

Catalyst System: The choice of palladium catalyst and ligands can significantly impact reaction efficiency. While traditional catalysts like Pd(PPh₃)₄ are effective, more advanced catalyst systems, including those with N-heterocyclic carbene (NHC) ligands, may offer higher turnover numbers and milder reaction conditions. libretexts.org Copper-free Sonogashira protocols have also been developed to avoid issues related to copper contamination in the final product. organic-chemistry.org

Base and Solvent: The choice of base and solvent is interdependent. A common combination is triethylamine in THF or DMF. The base's strength and steric properties can influence the reaction rate and the formation of side products.

Temperature: Sonogashira reactions with aryl iodides can often proceed at room temperature, whereas aryl bromides may require heating to achieve a reasonable reaction rate. wikipedia.orgnih.gov

For the Sulfonylation Reaction:

Base: Pyridine is often used as both the base and the solvent. However, using a stoichiometric amount of a tertiary amine base like triethylamine in a solvent like DCM allows for easier removal during workup.

Temperature Control: The addition of the highly reactive methanesulfonyl chloride should be done at a low temperature (e.g., 0 °C) to prevent side reactions and decomposition.

Purification: Purification is critical for removing unreacted starting materials and byproducts. This is typically achieved through recrystallization or column chromatography on silica (B1680970) gel.

Synthetic Routes to Structural Analogues and Derivatives of this compound

The core synthetic pathway can be readily adapted to produce a wide range of structural analogues by modifying the starting materials. These modifications can be targeted at the phenyl ring or the sulfonamide group.

Introducing substituents onto the phenyl ring is achieved by starting with an appropriately substituted aniline precursor. For example, to synthesize analogues with fluorine, chlorine, or methyl groups on the aromatic ring, the corresponding substituted 4-haloaniline would be used in the initial Sonogashira coupling step.

A representative example is the synthesis of N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives. nih.gov The synthesis would begin with a difluoro-substituted haloaniline, such as 1-bromo-2,4-difluoro-3-nitrobenzene. The synthetic sequence would be:

Reduction of the nitro group to an amine.

Sonogashira coupling to introduce the ethynyl group at the position of the bromine atom.

Reaction of the resulting substituted ethynylaniline with the desired sulfonyl chloride.

This modular approach allows for the systematic variation of substituents around the phenyl ring to explore structure-activity relationships.

The sulfonamide portion of the molecule can be altered by replacing methanesulfonyl chloride with other sulfonyl chlorides (R-SO₂Cl). This allows for the introduction of different alkyl or aryl groups (R) to the sulfonamide nitrogen. mdpi.com

For example:

Using benzenesulfonyl chloride would yield N-(4-ethynylphenyl)benzenesulfonamide.

Using p-toluenesulfonyl chloride (tosyl chloride) would result in N-(4-ethynylphenyl)-4-methylbenzenesulfonamide.

Using various substituted arylsulfonyl chlorides can introduce a wide array of functional groups. mdpi.com

The reaction conditions for these sulfonylation reactions are generally consistent with those used for methanesulfonyl chloride, involving an amine base in an aprotic solvent. mdpi.comnih.gov This flexibility enables the synthesis of a large library of compounds with diverse electronic and steric properties at the sulfonamide position.

Incorporation of this compound into More Complex Scaffolds

This compound serves as a crucial building block for the synthesis of a variety of more complex molecules, particularly those with significant biological activity. Its bifunctional nature, possessing both a reactive ethynyl group and a sulfonamide moiety, allows for its integration into diverse molecular architectures.

One of the most prominent applications is in the development of kinase inhibitors . nih.govnih.govcu.edu.egnih.govmdpi.com Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. ed.ac.uk The ethynylphenyl sulfonamide scaffold can be incorporated into heterocyclic systems that bind to the ATP-binding site of kinases. For instance, derivatives of N-(3-ethynyl-2,4-difluorophenyl)sulfonamide have been identified as selective Raf inhibitors. nih.gov The synthesis of these complex inhibitors often involves a convergent strategy where the this compound core is coupled with other heterocyclic fragments.

The terminal alkyne of this compound is particularly amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry . organic-chemistry.orgbroadpharm.combeilstein-journals.orgbroadpharm.comalliedacademies.org This highly efficient and regioselective reaction allows for the facile connection of the ethynylphenyl sulfonamide unit to molecules containing an azide (B81097) group, forming a stable 1,2,3-triazole linkage. This strategy has been employed to synthesize a wide array of complex molecules, including potential therapeutic agents and bioconjugates. The resulting triazole ring is not merely a linker but can also participate in hydrogen bonding and other interactions with biological targets.

Furthermore, the ethynyl group can participate in various other carbon-carbon bond-forming reactions, enabling its incorporation into macrocycles . nih.govresearchgate.net Macrocyclic compounds are of great interest in drug discovery due to their unique conformational properties and ability to bind to challenging protein targets. Intramolecular Sonogashira coupling or other cyclization reactions involving the ethynyl group of a suitably functionalized this compound precursor can lead to the formation of macrocyclic structures containing the sulfonamide moiety.

The compound also finds utility as a bifunctional linker . For example, 5-(dimethylamino)-N-(4-ethynylphenyl)-1-naphthalenesulfonamide has been prepared and characterized as a novel bifunctional agent with both antitumor and two-photon induced bio-imaging properties. nih.gov This highlights the potential of incorporating this scaffold to create molecules with dual functionalities.

Catalytic Approaches in the Synthesis of this compound and its Analogues

Catalytic methods play a pivotal role in the efficient and selective synthesis of this compound and its derivatives. These approaches offer advantages in terms of yield, purity, and functional group tolerance compared to stoichiometric methods.

Transition Metal-Catalyzed Cross-Coupling Reactions for Ethynyl Group Introduction

The most common and efficient method for introducing the terminal ethynyl group onto the phenyl ring is the Sonogashira coupling reaction . nrochemistry.comorganic-chemistry.orglibretexts.orgwikipedia.org This reaction involves the cross-coupling of a terminal alkyne with an aryl halide or triflate, catalyzed by a palladium complex and a copper(I) co-catalyst. nrochemistry.comlibretexts.org

The synthesis of this compound typically starts from N-(4-halophenyl)methanesulfonamide, where the halogen can be iodine or bromine. The reactivity of the aryl halide follows the order I > Br > Cl. nrochemistry.com The reaction is generally carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base, such as triethylamine or diisopropylamine, which also serves as the solvent in some cases. nrochemistry.com

| Aryl Halide | Alkyne Source | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Typical Conditions |

| N-(4-Iodophenyl)methanesulfonamide | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temperature |

| N-(4-Bromophenyl)methanesulfonamide | Acetylene gas | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 50-80 °C |

This table presents typical conditions for the Sonogashira coupling reaction to synthesize this compound. Actual conditions may vary depending on the specific substrates and desired outcomes.

The use of a protected alkyne, such as trimethylsilylacetylene, is common to prevent self-coupling of the terminal alkyne. The silyl protecting group is then removed under mild basic or fluoride-mediated conditions to yield the terminal alkyne.

Enzymatic and Organocatalytic Methods for Sulfonamide Formation

While transition metal catalysis is dominant for C-C bond formation, the formation of the sulfonamide (S-N) bond can also be approached using alternative catalytic systems, although specific examples for this compound are less documented.

Enzymatic methods for sulfonamide synthesis are an emerging area of green chemistry. While no specific enzyme has been reported for the direct synthesis of this compound, in principle, enzymes such as sulfonyltransferases could catalyze the transfer of a sulfonyl group to 4-ethynylaniline. This approach would offer high selectivity and mild reaction conditions.

Organocatalysis provides a metal-free alternative for chemical transformations. The synthesis of sulfonamides can be achieved by reacting sulfonyl chlorides with amines in the presence of an organocatalyst. nih.gov For instance, the reaction between methanesulfonyl chloride and 4-ethynylaniline could potentially be catalyzed by organic bases or other nucleophilic catalysts. These methods avoid the use of potentially toxic metal catalysts and can offer different reactivity and selectivity profiles. One general approach involves the in situ reduction of sulfonyl chlorides to generate a more reactive species for amination. nih.gov

Development of this compound as a Versatile Building Block

The unique combination of a reactive alkyne and a sulfonamide group in a stable aromatic scaffold makes this compound a highly valuable and versatile building block in organic synthesis, particularly for the construction of compound libraries for drug discovery.

Design Principles for Modular Synthesis

The concept of modular synthesis relies on the assembly of complex molecules from pre-functionalized building blocks, or modules. This compound is an ideal module due to its distinct reactive sites that can be addressed sequentially.

The primary design principle involves leveraging the chemoselectivity of the ethynyl and sulfonamide groups. The ethynyl group readily participates in reactions such as Sonogashira couplings, "click" chemistry, and other alkyne-specific transformations without affecting the sulfonamide moiety under appropriate conditions. Conversely, the sulfonamide nitrogen can undergo reactions like N-alkylation or N-arylation, often under conditions that leave the ethynyl group intact.

This modularity allows for the systematic variation of different parts of the final molecule. For example, in the synthesis of kinase inhibitors, the this compound core can be coupled to a variety of azide-containing heterocyclic systems via "click" chemistry, generating a library of compounds with diverse substituents for structure-activity relationship (SAR) studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy stands as a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, signal multiplicities, and correlation experiments, a detailed map of atomic connectivity can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides critical information about the number and electronic environment of protons in the molecule. The aromatic protons typically appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the sulfonamide group are expected to resonate at a different chemical shift than those ortho to the ethynyl group due to the differing electronic effects of these substituents. The sulfonamide proton (N-H) generally presents as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methyl protons of the methanesulfonamide group will appear as a distinct singlet, typically in the upfield region. Finally, the acetylenic proton of the ethynyl group gives rise to a sharp singlet, a characteristic signal for a terminal alkyne.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to -NHSO₂CH₃) | 7.20 - 7.40 | Doublet |

| Aromatic (ortho to -C≡CH) | 7.40 - 7.60 | Doublet |

| Sulfonamide (-NH-) | 9.50 - 10.50 | Broad Singlet |

| Acetylenic (-C≡CH) | 3.00 - 3.20 | Singlet |

| Methyl (-SO₂CH₃) | 2.90 - 3.10 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of unique carbon environments and their respective chemical shifts. The aromatic carbons will display distinct signals, with the carbons directly attached to the nitrogen and the ethynyl group being significantly influenced by their respective substituents. The two acetylenic carbons will have characteristic chemical shifts in the mid-range of the spectrum. The methyl carbon of the methanesulfonamide group will appear as a single peak in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic (C-NH) | 138 - 142 |

| Aromatic (CH, ortho to -NH) | 118 - 122 |

| Aromatic (CH, ortho to -C≡CH) | 132 - 136 |

| Aromatic (C-C≡CH) | 120 - 124 |

| Acetylenic (Ar-C≡) | 82 - 86 |

| Acetylenic (-C≡CH) | 78 - 82 |

| Methyl (-SO₂CH₃) | 38 - 42 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

While 1D NMR provides information about the chemical environments of individual nuclei, 2D NMR experiments are indispensable for establishing the connectivity between them.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show a correlation between the two sets of aromatic protons, confirming their ortho relationship on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. This is crucial for definitively assigning the ¹³C signals for the aromatic CH groups, the acetylenic C-H, and the methyl group by linking them to their corresponding, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool for mapping long-range (typically 2-3 bond) ¹H-¹³C correlations. For instance, the sulfonamide N-H proton would be expected to show a correlation to the aromatic carbon it is attached to (C-N). The methyl protons would show correlations to the sulfonamide sulfur atom (indirectly observed through correlations to carbons influenced by the group) and potentially to the aromatic C-N carbon. The acetylenic proton would show correlations to both acetylenic carbons, further solidifying the assignment of this functional group.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. A study on N-(substituted phenyl)-methanesulphonamides reported that N-H stretching vibrations typically absorb in the range of 3232–3298 cm⁻¹. znaturforsch.com The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are expected to appear as strong absorptions in the ranges of 1317–1331 cm⁻¹ and 1139–1157 cm⁻¹, respectively. znaturforsch.com The S-N stretching vibrations are observed in the range of 833–926 cm⁻¹. znaturforsch.com Furthermore, the terminal alkyne group will be evidenced by a sharp, moderate intensity C≡C stretching vibration around 2100-2140 cm⁻¹ and a strong, sharp ≡C-H stretching band near 3300 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (Sulfonamide) | Stretching | 3230 - 3300 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| ≡C-H (Alkyne) | Stretching | ~3300 |

| C≡C (Alkyne) | Stretching | 2100 - 2140 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1315 - 1335 |

| S=O (Sulfonamide) | Symmetric Stretching | 1135 - 1160 |

| S-N (Sulfonamide) | Stretching | 830 - 930 |

Raman Spectroscopic Analysis

Raman spectroscopy provides complementary information to FT-IR. The C≡C stretching vibration of the terminal alkyne, which can sometimes be weak in the IR spectrum, often gives a strong and easily identifiable signal in the Raman spectrum. Similarly, the symmetric vibrations of the aromatic ring are typically more intense in the Raman spectrum. The symmetric S=O stretch of the sulfonamide group is also expected to be Raman active. This technique is particularly useful for observing non-polar or symmetric bonds that are weak or inactive in IR spectroscopy, thus providing a more complete vibrational profile of the molecule.

Mass Spectrometry (MS) for Precise Molecular Mass Determination

Mass spectrometry is an indispensable analytical technique for determining the precise molecular mass of a compound and deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides an exact mass measurement of the parent ion, which allows for the unambiguous determination of its elemental composition. For this compound, with a molecular formula of C₉H₉NO₂S, the theoretical exact mass can be calculated.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Theoretical Exact Mass (m/z) |

| [M+H]⁺ (Protonated Molecule) | 196.0427 |

| [M+Na]⁺ (Sodium Adduct) | 218.0246 |

| [M-H]⁻ (Deprotonated Molecule) | 194.0281 |

Note: These values are calculated based on the most abundant isotopes of each element.

Experimental HRMS analysis is expected to yield a mass measurement that corresponds closely to these theoretical values, typically within a few parts per million (ppm), thereby confirming the elemental composition of the molecule.

Fragmentation Pattern Analysis

The fragmentation of this compound in a mass spectrometer provides valuable structural information. While a specific experimental spectrum is not publicly available, a plausible fragmentation pattern can be predicted based on the known fragmentation behavior of sulfonamides and aromatic compounds.

Upon ionization, the molecular ion [M]⁺˙ is formed. Key fragmentation pathways would likely involve the cleavage of the S-N bond and the S-C (methyl) bond, which are typically the most labile bonds in sulfonamide derivatives.

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 195 | Molecular ion [C₉H₉NO₂S]⁺˙ |

| 116 | Loss of SO₂NH₂ radical |

| 92 | Loss of methanesulfonyl radical (•SO₂CH₃) |

| 79 | Loss of the ethynylphenyl group |

The fragmentation would likely initiate with the cleavage of the sulfonamide group. The loss of a methanesulfonyl radical (•SO₂CH₃, 79 Da) would result in a fragment ion at m/z 116, corresponding to the 4-ethynylphenylaminyl cation. Another significant fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂, 64 Da), which can lead to characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from the π-electron system of the ethynylphenyl group. The presence of the sulfonamide group, an auxochrome, can influence the position and intensity of these absorption bands.

The phenyl ring and the ethynyl group form a conjugated system, which is expected to result in a primary absorption band (π → π* transition) in the UV region. The non-bonding electrons on the nitrogen and oxygen atoms of the sulfonamide group could lead to n → π* transitions, although these are typically weaker and may be obscured by the more intense π → π* bands.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) | Type of Transition |

| Non-polar | ~250-270 | π → π |

| Polar | ~260-280 | π → π |

Note: These are estimated values based on structurally similar aromatic compounds. The actual absorption maxima may vary depending on the solvent and experimental conditions.

The position of the absorption maximum (λmax) is sensitive to the polarity of the solvent. A bathochromic (red) shift to longer wavelengths is often observed in more polar solvents due to the stabilization of the excited state.

X-ray Diffraction Studies for Solid-State Conformation and Crystal Packing Analysis

X-ray diffraction analysis of a single crystal provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While an experimental crystal structure for this compound is not available in the public domain, key structural features can be anticipated based on related sulfonamide structures.

The geometry around the sulfur atom is expected to be tetrahedral. The crystal packing would likely be influenced by intermolecular hydrogen bonding between the N-H of the sulfonamide group of one molecule and an oxygen atom of the sulfonyl group of a neighboring molecule. These interactions can lead to the formation of one-dimensional chains or more complex three-dimensional networks. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules may also play a role in the crystal packing.

Table 4: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c or P2₁2₁2₁) |

| Key Interactions | N-H···O hydrogen bonds, π-π stacking |

Note: These predictions are based on common crystal packing motifs observed for analogous sulfonamide compounds.

The solid-state conformation, particularly the torsion angle between the phenyl ring and the sulfonamide group, would be a key feature determined by X-ray diffraction. This conformation is influenced by a balance between intramolecular steric effects and intermolecular packing forces.

Computational Chemistry Approaches for N 4 Ethynylphenyl Methanesulfonamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium-sized organic molecules like N-(4-ethynylphenyl)methanesulfonamide. DFT calculations are instrumental in predicting a wide array of molecular properties by approximating the electron density of the system.

Geometry Optimization and Conformational Landscape Exploration

The first step in a computational investigation is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves exploring the conformational landscape, primarily defined by the rotation around the S-N and N-C bonds. The orientation of the methanesulfonyl group relative to the phenyl ring and the torsional angle of the ethynyl (B1212043) group are key parameters.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Based on DFT Calculations of Analogous Sulfonamides)

| Parameter | Predicted Value |

| S-N Bond Length | ~1.63 Å |

| S=O Bond Length | ~1.43 Å |

| C-S-N Bond Angle | ~107° |

| O-S-O Bond Angle | ~120° |

| C-S-N-C Dihedral Angle | ~60-90° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies and Orbital Overlap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethynylphenyl ring, which has significant π-character. The LUMO, in contrast, is likely to be distributed over the electron-withdrawing methanesulfonamide (B31651) group and the aromatic ring. This distribution facilitates intramolecular charge transfer upon electronic excitation. The presence of the ethynyl group is predicted to lower the LUMO energy and raise the HOMO energy compared to N-phenylmethanesulfonamide, thus reducing the HOMO-LUMO gap and potentially increasing the molecule's reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Simulation and Assignment of Vibrational Spectra

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a good degree of accuracy, aiding in the assignment of experimental spectra. For this compound, key predicted vibrational modes would include:

N-H stretch: A characteristic band is expected in the region of 3200-3300 cm⁻¹.

S=O stretches: Asymmetric and symmetric stretching vibrations of the sulfonyl group are predicted to appear as strong bands around 1320-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.

C≡C stretch: The ethynyl group should exhibit a characteristic stretching vibration in the 2100-2200 cm⁻¹ region.

C-H (alkyne) stretch: A sharp band is anticipated around 3300 cm⁻¹.

Aromatic C-H and C=C stretches: These will appear in their characteristic regions of the spectrum.

By comparing the computed spectrum with experimental data (when available), a detailed assignment of the vibrational modes can be achieved.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | 3200 - 3300 |

| C-H (alkyne) Stretch | ~3300 |

| C≡C Stretch | 2100 - 2200 |

| S=O Asymmetric Stretch | 1320 - 1350 |

| S=O Symmetric Stretch | 1140 - 1160 |

| S-N Stretch | 830 - 930 |

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. DFT calculations can predict ¹H and ¹³C NMR chemical shifts, which can be correlated with experimental data to confirm the molecular structure. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose.

For this compound, the predicted ¹H NMR spectrum would show a singlet for the methyl protons, a signal for the N-H proton, signals for the aromatic protons, and a signal for the acetylenic proton. The ¹³C NMR spectrum would display signals for the methyl carbon, the aromatic carbons, and the two acetylenic carbons. The chemical shifts are sensitive to the electronic environment of each nucleus, and their accurate prediction can help in the unambiguous assignment of the experimental spectrum.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| CH₃ | 2.9 - 3.1 |

| NH | 7.0 - 8.0 |

| Aromatic CH | 7.2 - 7.6 |

| Acetylenic CH | 3.0 - 3.5 |

| ¹³C NMR | |

| CH₃ | ~40 |

| Aromatic C | 118 - 140 |

| Acetylenic C | 77 - 84 |

Theoretical Investigations of Non-Covalent Interactions within this compound Systems

Beyond the covalent bonding framework, non-covalent interactions play a crucial role in determining the structure and properties of molecules. Computational methods are essential for characterizing these weaker interactions.

Intramolecular Hydrogen Bonding Analysis

An important structural question for this compound is the possibility of intramolecular hydrogen bonding. A potential hydrogen bond could form between the acidic N-H proton and one of the electronegative oxygen atoms of the sulfonyl group, creating a five-membered ring.

To investigate this, computational methods such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can be employed. AIM theory can identify bond critical points (BCPs) between the hydrogen and oxygen atoms, and the properties of these BCPs (like electron density and its Laplacian) can characterize the strength and nature of the interaction. NBO analysis can reveal donor-acceptor interactions between the lone pair of the oxygen atom and the antibonding orbital of the N-H bond, providing further evidence for a hydrogen bond and quantifying its stabilization energy. While such interactions are generally weak in sulfonamides, they can influence the conformational preference of the molecule. In the case of this compound, the presence of such an interaction would favor a more planar arrangement of the S-N-H-O atoms.

Intermolecular Hydrogen Bonding and Supramolecular Assembly

Computational analyses are pivotal in elucidating the hydrogen bonding capabilities of this compound and its propensity to form ordered supramolecular structures. The molecule possesses a distinct hydrogen bond donor in the sulfonamide N-H group and potent hydrogen bond acceptors in the oxygen atoms of the sulfonyl group.

Theoretical studies on analogous sulfonamide-containing molecules have demonstrated the formation of strong intermolecular N-H···O=S hydrogen bonds. mdpi.comresearchgate.net These interactions are a primary driving force in the self-assembly of sulfonamides, often leading to the formation of well-defined one-dimensional chains or more complex three-dimensional networks in the solid state. For this compound, it is computationally predicted that the N-H proton will preferentially interact with one of the sulfonyl oxygens of a neighboring molecule.

Pi-Pi Stacking and Aromatic Interactions

The presence of the phenyl ring in this compound makes it a candidate for engaging in π-π stacking and other aromatic interactions, which are crucial in determining the crystal packing and conformational preferences. Computational models, particularly those employing high-level ab initio methods or DFT with dispersion corrections (e.g., B3LYP-D3), are essential for accurately describing these non-covalent interactions. nih.gov

Studies on related aromatic sulfonamides have shown that various π-stacking arrangements are possible, including parallel-displaced and T-shaped (edge-to-face) conformations. rsc.orgmdpi.com The specific geometry adopted is a delicate balance between attractive electrostatic and dispersion forces and repulsive exchange interactions. For this compound, computational predictions suggest that parallel-displaced stacking of the phenyl rings is a likely motif, maximizing attractive van der Waals interactions while minimizing electrostatic repulsion. The ethynyl group can also participate in these aromatic interactions, potentially through interactions with the π-system of an adjacent phenyl ring.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful approach to investigate the conformational landscape of this compound and the influence of its environment, such as different solvents. These simulations can provide a time-resolved picture of the molecule's dynamic behavior, revealing accessible conformations and the energetic barriers between them.

MD simulations would likely reveal significant flexibility around the S-N and S-C bonds, allowing for various orientations of the methanesulfonyl group relative to the phenyl ring. The dihedral angle between the phenyl ring and the S-N bond is a key conformational parameter that would be explored in such simulations. In the gas phase, the molecule is expected to adopt a low-energy conformation, but in solution, the conformational equilibrium can shift due to interactions with solvent molecules.

For instance, in a polar protic solvent like water or methanol (B129727), the sulfonamide group would be expected to form hydrogen bonds with solvent molecules, which could stabilize conformations different from those favored in the gas phase or in a nonpolar solvent. MD simulations can quantify these solvent effects by calculating the radial distribution functions of solvent molecules around specific functional groups of the solute and by analyzing the lifetime of solute-solvent hydrogen bonds. These simulations provide valuable insights into how the solvent environment modulates the conformational preferences and, consequently, the reactivity and properties of the molecule.

Mechanistic Insights from Computational Modeling of Reactions Involving this compound

Computational modeling is an indispensable tool for elucidating the mechanisms of reactions involving this compound. The terminal alkyne functionality is a key reactive site, susceptible to a variety of transformations such as cycloadditions, cross-coupling reactions, and additions.

For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly relevant reaction for this molecule. DFT calculations can be employed to map out the complete reaction pathway, identifying the structures and energies of reactants, transition states, and intermediates. This allows for the determination of activation barriers and reaction energies, providing a detailed understanding of the reaction kinetics and thermodynamics. Such studies on related terminal alkynes have shed light on the role of the copper catalyst and the mechanism of proton transfer steps.

Role of N 4 Ethynylphenyl Methanesulfonamide in Chemical Biology and Advanced Materials Development

Potential Integration into Bioorthogonal Chemistry Platforms

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. The terminal alkyne group in N-(4-ethynylphenyl)methanesulfonamide makes it a prime candidate for such applications, particularly in cycloaddition reactions.

Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction for forming 1,4-disubstituted 1,2,3-triazoles. The reaction is known to be compatible with a wide range of functional groups, including sulfonamides. The terminal alkyne of this compound would be expected to readily participate in CuAAC reactions with various azide-containing molecules. This would allow for the covalent linking of the this compound moiety to other molecules of interest. However, specific examples detailing reaction conditions, yields, and the characterization of the resulting triazole products from this specific sulfonamide are not detailed in the available literature.

Development of this compound-based Probes for Molecular Labeling (Excluding Specific Biological Targets/Activities)

The ethynylphenyl group can serve as a structural component in the design of fluorescent probes. The rigid nature of the alkyne can influence the photophysical properties of a fluorophore. By coupling this compound to a fluorescent dye via its alkyne or amine functionality, it is conceivable to create novel probes. The sulfonamide group could also be varied to modulate the probe's solubility and distribution properties. Despite this potential, there are no specific reports on the synthesis and characterization of molecular probes derived directly from this compound for general molecular labeling purposes.

This compound as a Scaffold in Organic Synthesis for Functional Molecules

The structural framework of this compound, featuring a sulfonamide linkage and a reactive alkyne, presents opportunities for its use as a versatile scaffold in the synthesis of more complex molecules.

Design and Synthesis of Heterocyclic Systems Incorporating the this compound Moiety

The terminal alkyne of this compound is a versatile functional group for the construction of various heterocyclic systems. For instance, it can undergo cycloaddition reactions to form triazoles, as mentioned previously, as well as other heterocycles like pyrazoles and isoxazoles through reactions with appropriate partners. The sulfonamide nitrogen can also participate in cyclization reactions. While the synthesis of sulfonamide-containing heterocycles is a broad area of research, specific examples that utilize this compound as the starting material to build such heterocyclic systems are not described in the surveyed literature.

Role in Scaffold Diversification and Library Synthesis for Research Purposes

In medicinal chemistry and materials science, the generation of compound libraries with diverse structures is crucial for identifying new lead compounds. This compound could serve as a valuable building block in combinatorial chemistry. The alkyne provides a handle for diversification through reactions like the Sonogashira coupling or click chemistry, while the sulfonamide portion can be synthesized from a variety of sulfonyl chlorides and anilines, allowing for further structural variation. This would enable the creation of a library of compounds based on the this compound scaffold. However, there is no documented use of this specific compound in the context of large-scale library synthesis for research purposes.

Applications in Supramolecular Chemistry and Nanoscale Assemblies

The design of this compound incorporates key features for the formation of non-covalent assemblies. The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O), capable of forming robust and directional interactions. These interactions are fundamental to the self-assembly of molecules into larger, well-defined supramolecular structures.

The aromatic phenyl ring contributes to the stability of these assemblies through π-π stacking interactions. Furthermore, the terminal ethynyl (B1212043) group can participate in various non-covalent interactions, including hydrogen bonding where the alkyne acts as a weak hydrogen bond acceptor. The combination of these forces allows for the programmed assembly of molecules into nanoscale architectures such as tapes, sheets, and other complex motifs.

Theoretical studies on similar sulfonamide-containing molecules have demonstrated the importance of these intermolecular forces in dictating the final supramolecular structure. The crystal packing of such compounds is often dominated by a network of hydrogen bonds and other non-covalent interactions, leading to highly ordered crystalline lattices.

Table 1: Key Functional Groups of this compound and Their Roles in Supramolecular Assembly

| Functional Group | Potential Supramolecular Interactions | Resulting Assemblies |

| Methanesulfonamide (B31651) (-SO₂NH-) | Strong hydrogen bonding (donor and acceptor) | Chains, sheets, and other ordered networks |

| Ethynyl (-C≡CH) | Weak hydrogen bonding, π-π interactions | Directional control in self-assembly |

| Phenyl (-C₆H₄-) | π-π stacking, hydrophobic interactions | Stabilization of larger assemblies |

Development of Novel Functional Materials Utilizing the Ethynylphenyl-Sulfonamide Architecture (e.g., Metal-Organic Frameworks, Polymeric Systems)

The distinct functionalities of this compound make it a promising candidate for the development of advanced materials, including metal-organic frameworks (MOFs) and specialized polymers.

Metal-Organic Frameworks (MOFs):

While carboxylates are more commonly used as linkers in MOFs, the sulfonamide group, or its corresponding sulfonate, can also coordinate with metal centers. The potential for this compound to act as a ligand in MOF synthesis is an area of growing interest. The sulfonamide moiety can offer unique coordination geometries and electronic properties to the resulting framework. MOFs constructed from sulfonate-based ligands have been shown to exhibit interesting properties, such as high proton conductivity. The ethynyl group could also serve as a post-synthetic modification site within the MOF, allowing for the introduction of additional functionalities.

Polymeric Systems:

The terminal alkyne of this compound is particularly amenable to polymerization reactions, most notably "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the straightforward synthesis of polymers with the ethynylphenyl-sulfonamide unit incorporated into the polymer backbone or as a pendant group. Such polymers could exhibit a range of interesting properties, including specific recognition capabilities and tunable electronic properties, due to the presence of the sulfonamide and aromatic groups.

The polymerization of related vinylphenyl sulfonamides has been demonstrated, suggesting the feasibility of creating polymers from this compound derivatives. These polymers could find applications in areas such as advanced coatings, membranes, and electronic materials.

Table 2: Potential Applications of this compound in Functional Materials

| Material Type | Role of this compound | Potential Properties and Applications |

| Metal-Organic Frameworks (MOFs) | Organic linker or functional modulator | Porous materials for gas storage, separation, and catalysis |

| Polymers (via "Click Chemistry") | Monomer unit | Functional polymers for coatings, membranes, and electronics |

Mechanistic Investigations of Reactions Involving the N 4 Ethynylphenyl Methanesulfonamide Scaffold

Kinetic Studies and Rate-Determining Steps in Transformative Reactions

There are no kinetic studies available in the scientific literature specifically for reactions involving N-(4-ethynylphenyl)methanesulfonamide. For analogous reactions, such as the Sonogashira coupling, kinetic analyses often reveal that the rate-determining step can vary depending on the specific substrates, catalyst system, and reaction conditions. Typically, either the oxidative addition of the aryl halide to the palladium(0) complex or the transmetalation step involving the copper(I) acetylide is rate-limiting. For this compound, a kinetic study would be invaluable to determine how the electronic nature of the methanesulfonamido group affects the rates of these fundamental steps.

Similarly, in CuAAC reactions, the rate is dependent on the formation of a copper-acetylide intermediate. Kinetic analysis would clarify the order of the reaction with respect to the catalyst, azide (B81097), and the alkyne (this compound), providing insight into the composition of the catalytically active species. Without experimental data, any discussion of rate-determining steps for this specific compound remains speculative.

Elucidation of Catalytic Pathways and Intermediates

Detailed catalytic pathways for reactions involving this compound have not been elucidated. Based on well-established mechanisms for related compounds, one can propose plausible catalytic cycles.

For a hypothetical Sonogashira coupling reaction, the cycle would likely involve:

Oxidative Addition: A Pd(0) catalyst reacts with an aryl or vinyl halide.

Transmetalation: A copper(I) acetylide, formed from this compound, a copper(I) salt, and a base, transfers the ethynylphenyl-methanesulfonamide group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the coupled product, regenerating the Pd(0) catalyst.

For a CuAAC reaction with an organic azide (R-N₃), the proposed pathway involves:

Formation of a copper(I)-acetylide from this compound.

Coordination of the organic azide to the copper center.

Cycloaddition to form a six-membered copper(III)-triazolide intermediate.

Protonolysis to release the 1,2,3-triazole product and regenerate a copper(I) species.

However, the specific intermediates, their stability, and the potential for side reactions involving the sulfonamide group have not been studied for this particular substrate. Spectroscopic studies (e.g., in situ NMR, IR) and computational modeling would be required to confirm these pathways and identify any unique intermediates.

Detailed Analysis of Bond Activation and Formation Processes

No experimental or computational studies detailing the bond activation and formation processes for reactions with this compound are available. Key processes that warrant investigation include:

C-H Bond Activation: In coupling and addition reactions, the activation of the terminal C(sp)-H bond of the ethynyl (B1212043) group is a critical step. This is typically facilitated by a base and, in many cases, a metal catalyst (e.g., copper or palladium). The acidity of this proton is influenced by the electron-withdrawing or -donating character of the N-methanesulfonamidophenyl group, but this has not been quantified.

C-C Bond Formation: In cycloaddition or coupling reactions, the formation of new carbon-carbon bonds is the central event. A detailed analysis would involve identifying the transition states for these bond-forming steps, for which computational chemistry (e.g., Density Functional Theory) is a powerful tool.

C-N Bond Formation: In reactions like the CuAAC, the formation of two new carbon-nitrogen bonds leads to the triazole ring. Understanding the sequence and synchronicity of these bond formations is key to the mechanistic picture.

Without focused research on this compound, any analysis of these fundamental processes remains generalized.

Q & A

Q. What strategies address challenges in crystallizing this compound for structural studies?

- Solvent Screening : Use mixed-solvent systems (e.g., ethanol/water) to modulate solubility.

- Temperature Gradients : Slow cooling from saturated solutions promotes single-crystal growth.

- Additive Engineering : Introducing co-crystallizing agents (e.g., crown ethers) to stabilize lattice packing.

- High-Throughput Crystallization : Robotics-assisted screening of crystallization conditions. Crystallographic data (space group, unit cell parameters) are refined using SHELXL, with attention to thermal motion and occupancy factors .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- The ethynyl group acts as a directing moiety in Sonogashira or Click reactions. DFT studies reveal:

- Frontier Molecular Orbitals : The HOMO is localized on the ethynyl group, enabling nucleophilic attack.

- Charge Distribution : Sulfonamide’s electron-withdrawing nature polarizes the aromatic ring, enhancing electrophilic substitution at specific positions.

Reactivity can be tuned by modifying substituents (e.g., nitro groups) to alter electron density .

Q. What analytical approaches differentiate polymorphic forms of this compound?

- Powder X-ray Diffraction (PXRD) : Identifies distinct lattice patterns.

- Differential Scanning Calorimetry (DSC) : Detects melting point variations between polymorphs.

- Solid-State NMR : Resolves differences in hydrogen-bonding networks.

- Raman Spectroscopy : Distinguishes conformational polymorphs via vibrational mode shifts. Metastable forms may require kinetic trapping during crystallization .

Methodological Guidelines

- Synthetic Optimization : Monitor reaction progress via TLC or in situ IR to avoid over-reaction.

- Data Interpretation : Combine experimental and computational tools (e.g., Gaussian for DFT, Olex2 for crystallography) to resolve structural ambiguities .

- Biological Assays : Include positive/negative controls and replicate experiments to ensure statistical significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.